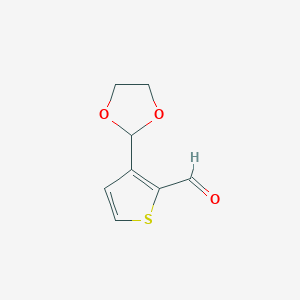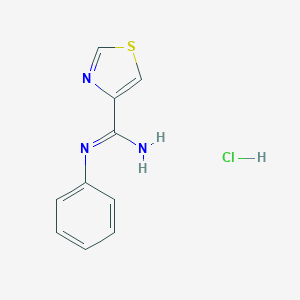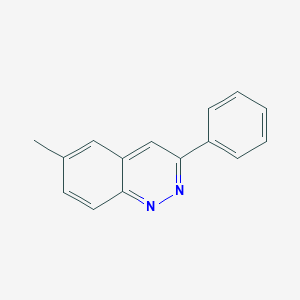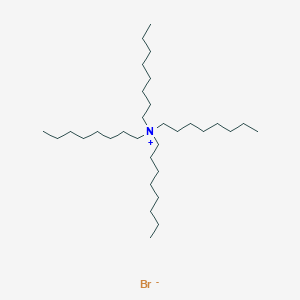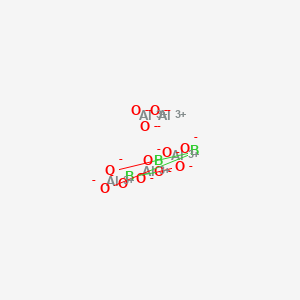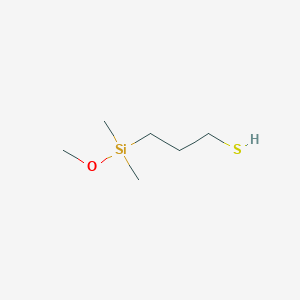
2,4,7-Trimethyl-1,8-naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,7-Trimethyl-1,8-naphthyridine (TMN) is a heterocyclic compound that has gained significant interest in scientific research due to its unique properties. TMN is a derivative of naphthyridine and is used in a variety of applications, including as a fluorescent probe, an antioxidant, and an anti-cancer agent.
作用机制
The mechanism of action of 2,4,7-Trimethyl-1,8-naphthyridine is complex and not fully understood. However, it is believed that this compound exerts its effects through multiple pathways, including the inhibition of reactive oxygen species (ROS) production, the activation of apoptotic pathways, and the regulation of gene expression. This compound has also been shown to interact with metal ions such as copper and zinc, which may contribute to its antioxidant and anti-cancer effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit ROS production, induce apoptosis in cancer cells, and regulate gene expression. In vivo studies have shown that this compound can reduce oxidative stress and inflammation, improve cognitive function, and inhibit tumor growth. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One of the main advantages of 2,4,7-Trimethyl-1,8-naphthyridine is its versatility. This compound can be used in a variety of applications, including as a fluorescent probe, an antioxidant, and an anti-cancer agent. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to using this compound in lab experiments. For example, this compound is not water-soluble, which can make it difficult to use in biological assays. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain applications.
未来方向
There are many potential future directions for 2,4,7-Trimethyl-1,8-naphthyridine research. One area of interest is the development of this compound-based fluorescent probes for detecting metal ions in biological samples. Another area of interest is the use of this compound as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in other scientific fields.
Conclusion
In conclusion, this compound is a versatile compound that has gained significant interest in scientific research due to its unique properties. This compound can be synthesized through a variety of methods and has a variety of potential applications, including as a fluorescent probe, an antioxidant, and an anti-cancer agent. While more research is needed to fully understand the biochemical and physiological effects of this compound, its potential for use in a variety of scientific fields makes it an exciting area of research.
合成方法
2,4,7-Trimethyl-1,8-naphthyridine can be synthesized through a variety of methods, including the Pinner reaction, the Skraup reaction, and the Friedländer synthesis. The most common method for synthesizing this compound is the Pinner reaction, which involves the reaction of 2,4,6-trimethylpyridine with phosphorus oxychloride and an alcohol. The Skraup reaction and the Friedländer synthesis are also effective methods for synthesizing this compound, but they require more complex starting materials and conditions.
科学研究应用
2,4,7-Trimethyl-1,8-naphthyridine has been extensively studied for its potential applications in a variety of scientific fields. One of the most promising applications of this compound is as a fluorescent probe for detecting metal ions. This compound has a high affinity for metal ions such as copper and zinc, and it can be used to detect these ions in biological samples. This compound has also been studied for its antioxidant properties, which make it a potential candidate for treating oxidative stress-related diseases such as Parkinson's disease and Alzheimer's disease. Additionally, this compound has been investigated as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
属性
CAS 编号 |
14757-44-9 |
|---|---|
分子式 |
C11H12N2 |
分子量 |
172.23 g/mol |
IUPAC 名称 |
2,4,7-trimethyl-1,8-naphthyridine |
InChI |
InChI=1S/C11H12N2/c1-7-6-9(3)13-11-10(7)5-4-8(2)12-11/h4-6H,1-3H3 |
InChI 键 |
WJJNPDSYYWZSBC-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)C(=CC(=N2)C)C |
规范 SMILES |
CC1=NC2=C(C=C1)C(=CC(=N2)C)C |
同义词 |
2,4,7-Trimethyl-1,8-naphthyridine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



